![molecular formula C15H9ClN2O2S B11688155 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline](/img/structure/B11688155.png)
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline
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Overview
Description
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is an organic compound with the molecular formula C15H9ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a quinoline core substituted with a 5-chloro-2-nitrophenylsulfanyl group
Preparation Methods
The synthesis of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline typically involves the reaction of quinoline-8-sulfenyl halides with substituted aromatic compounds. One common method involves the use of quinoline-8-sulfenyl chloride and 5-chloro-2-nitrobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the corresponding amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has shown that derivatives of quinoline, including 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline, exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial properties and use in metal chelation.
5-Chloro-8-hydroxyquinoline: Similar to 8-hydroxyquinoline but with enhanced antimicrobial activity due to the presence of the chloro group.
8-[(2-Chlorocyclohexyl)sulfanyl]quinoline: Another derivative with potential biological activities, synthesized using similar methods
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
8-[(5-Chloro-2-nitrophenyl)sulfanyl]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a nitrogen-containing bicyclic structure. The presence of a sulfanyl group and a chloro-nitrophenyl moiety enhances its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including this compound. Research indicates that quinoline-based compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanisms of Action :
- Inhibition of cell cycle regulators.
- Modulation of apoptosis-related proteins (BCL-2 family).
- Induction of oxidative stress leading to cancer cell death.
Case Study: Anticancer Efficacy
A study evaluated the effects of various quinoline derivatives on human cancer cell lines, including melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin and doxorubicin .
Compound | Cancer Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
This compound | C-32 | 15 | Comparable to Doxorubicin |
8-Hydroxyquinoline Derivative | MDA-MB-231 | 12 | Comparable to Cisplatin |
Control (Doxorubicin) | A549 | 10 | Standard Chemotherapy |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been extensively studied. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanisms of Antimicrobial Action
Quinoline derivatives exert their antimicrobial effects through:
- Inhibition of bacterial DNA gyrase.
- Disruption of bacterial cell membrane integrity.
- Interference with metabolic pathways essential for bacterial survival.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 4 | Moderate |
Escherichia coli | 8 | Moderate |
Enterococcus faecalis | 6 | Moderate |
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other known quinoline derivatives:
Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
---|---|---|
8-Hydroxyquinoline | 12 µM | 5 µg/mL |
Chloroquine | 10 µM | 3 µg/mL |
Quinine | >100 µM | >10 µg/mL |
Properties
Molecular Formula |
C15H9ClN2O2S |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
8-(5-chloro-2-nitrophenyl)sulfanylquinoline |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-6-7-12(18(19)20)14(9-11)21-13-5-1-3-10-4-2-8-17-15(10)13/h1-9H |
InChI Key |
HUZMWVXEPWFFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
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